molecular formula C8H9NO3S B13613725 (r)-3-Formamido-3-(thiophen-2-yl)propanoic acid

(r)-3-Formamido-3-(thiophen-2-yl)propanoic acid

Katalognummer: B13613725
Molekulargewicht: 199.23 g/mol
InChI-Schlüssel: ZFRUZQSHKABLRA-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Formamido-3-(thiophen-2-yl)propanoic acid is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ®-3-Formamido-3-(thiophen-2-yl)propanoic acid, often involves multicomponent reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired derivative and its applications .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Formamido-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes .

Wissenschaftliche Forschungsanwendungen

®-3-Formamido-3-(thiophen-2-yl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-3-Formamido-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-3-Formamido-3-(thiophen-2-yl)propanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its formamido group can participate in hydrogen bonding and other interactions, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H9NO3S

Molekulargewicht

199.23 g/mol

IUPAC-Name

(3R)-3-formamido-3-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C8H9NO3S/c10-5-9-6(4-8(11)12)7-2-1-3-13-7/h1-3,5-6H,4H2,(H,9,10)(H,11,12)/t6-/m1/s1

InChI-Schlüssel

ZFRUZQSHKABLRA-ZCFIWIBFSA-N

Isomerische SMILES

C1=CSC(=C1)[C@@H](CC(=O)O)NC=O

Kanonische SMILES

C1=CSC(=C1)C(CC(=O)O)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.